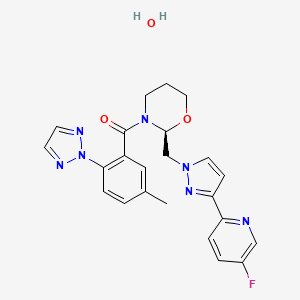

Vornorexant hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H24FN7O3 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate |

InChI |

InChI=1S/C23H22FN7O2.H2O/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t22-;/m0./s1 |

InChI Key |

UFULGSDLQZYMCH-FTBISJDPSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |

Canonical SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |

Origin of Product |

United States |

Foundational & Exploratory

Vornorexant Hydrate: A Deep Dive into its Mechanism of Action on Orexin Receptors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vornorexant (B12412035), also known as ORN-0829 or TS-142, is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) being investigated for the treatment of insomnia.[1][2] Its therapeutic effect is achieved by competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, orexin 1 (OX1R) and orexin 2 (OX2R).[1][3] This action modulates the brain's sleep-wake circuitry.[2] This technical guide provides a comprehensive analysis of vornorexant's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction to the Orexin System and its Role in Wakefulness

The orexin system is a key regulator of arousal and wakefulness.[2] It consists of two neuropeptides, orexin-A and orexin-B, and their G-protein coupled receptors, OX1R and OX2R.[2][3] These receptors are central to the regulation of wakefulness.[4] Orexin-producing neurons, located in the lateral hypothalamus, project to various brain regions integral to maintaining an awake state, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and dorsal raphe (serotonin).[2] The binding of orexin peptides to their receptors initiates a signaling cascade that promotes and sustains wakefulness.[1][4] Dual orexin receptor antagonists, like vornorexant, inhibit this orexinergic signaling pathway, thereby promoting sleep.[5][6]

Vornorexant's Antagonistic Activity on Orexin Receptors

Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[1][4] By occupying the receptor binding sites, it prevents the endogenous orexin peptides from activating the downstream signaling cascade that leads to neuronal excitation and wakefulness.[3]

Binding Affinity and Potency

Vornorexant demonstrates high-affinity binding to both human OX1R and OX2R, indicating its potency as a dual orexin receptor antagonist.[3] The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.[3] The low nanomolar IC50 values of vornorexant highlight its high potency.[3][7]

| Receptor Subtype | IC50 (nM) |

| Human Orexin 1 Receptor (hOX1R) | 1.05[3][7] |

| Human Orexin 2 Receptor (hOX2R) | 1.27[3][7] |

Orexin Signaling Pathway and Vornorexant's Intervention

The orexin receptors, OX1R and OX2R, are primarily coupled to the Gq/11 class of G proteins.[3] The binding of orexin-A or orexin-B to these receptors triggers a conformational change, leading to the activation of Gq/11.[3] This, in turn, activates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately results in neuronal excitation and the promotion of wakefulness.[3] Vornorexant competitively blocks the initial step of this pathway, preventing orexin binding and subsequent signal transduction.

Experimental Protocol: Orexin Receptor Binding Assay

The binding affinity of vornorexant to orexin receptors is determined using in vitro radioligand binding assays.[3] The following is a generalized methodology for such an assay.

Materials and Methods

-

Cell Culture and Membrane Preparation:

-

CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R are cultured under standard conditions.

-

Cells are harvested, and the cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[4]

-

-

Binding Assay:

-

The prepared cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of the test compound, vornorexant.[4]

-

-

Incubation and Separation:

-

The mixture is incubated to allow the competitive binding to reach equilibrium.

-

The bound and free radioligand are then separated via rapid filtration.[4]

-

-

Quantification:

-

The amount of bound radioactivity is quantified using a scintillation counter.[4]

-

-

Data Analysis:

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.[4]

-

Pharmacokinetics and Therapeutic Rationale

Vornorexant exhibits favorable pharmacokinetic properties, including rapid absorption and a relatively short elimination half-life.[5][8] In healthy volunteers, the time to peak concentration (Tmax) is less than one hour, and the half-life (t1/2) ranges from 1.32 to 3.25 hours at doses of 1–30 mg.[8] This profile is by design to facilitate a rapid onset of sleep and minimize the risk of next-day residual effects, such as somnolence.[9][10] Preclinical studies in rats have shown that vornorexant rapidly occupies OX1 and OX2 receptors in the brain after oral administration and dissociates from these receptors in correlation with its plasma concentration.[5][6]

Clinical Efficacy in Insomnia

Phase 3 clinical trials in Japanese patients with insomnia have demonstrated the efficacy and safety of vornorexant.[11][12] Treatment with 5 mg and 10 mg of vornorexant resulted in statistically significant improvements in subjective sleep latency and subjective sleep efficiency compared to placebo.[11][12][13] The most common adverse event reported was somnolence.[11][12] Notably, no withdrawal symptoms or rebound insomnia were observed during the placebo run-out period.[11][12]

Conclusion

Vornorexant is a potent dual orexin receptor antagonist with a high binding affinity for both OX1R and OX2R.[3] Its mechanism of action involves the competitive inhibition of the wake-promoting orexin signaling pathway.[1][3] This, combined with its pharmacokinetic profile of rapid absorption and a short half-life, makes vornorexant a promising therapeutic agent for the treatment of insomnia, offering the potential for a rapid onset of action and a favorable safety profile with a reduced risk of next-day impairment.[1][8] Ongoing and future clinical studies will further elucidate the full therapeutic potential of vornorexant.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Vornorexant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vornorexant - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Vornorexant (ORN-0829): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (ORN-0829, TS-142) is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) under development by Taisho Pharmaceutical for the treatment of insomnia.[1][2] By competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to the orexin 1 (OX1) and orexin 2 (OX2) receptors, Vornorexant modulates the sleep-wake cycle.[3][4] Its design as a short-half-life compound aims to minimize next-day residual effects, a common side effect of sleep medications.[1][5] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological profile of Vornorexant, including detailed experimental methodologies and quantitative data.

Discovery and Design Rationale

The discovery of Vornorexant was the result of a focused lead optimization program aimed at identifying a dual orexin receptor antagonist with an optimal pharmacokinetic profile for treating insomnia. The primary goal was to develop a compound with a rapid onset of action and a short elimination half-life to reduce the risk of next-morning somnolence.[1][5]

The development process began with a prototype compound and centered on the optimization of 3-benzoyl-1,3-oxazinane derivatives.[6] Through systematic structural modifications, researchers sought to balance potent antagonism at both OX1 and OX2 receptors with lower lipophilicity to achieve the desired pharmacokinetic properties.[6] This effort led to the identification of (-)-3h, later named Vornorexant, which exhibited high dual orexin receptor antagonistic activity and favorable pharmacokinetic characteristics in preclinical species, with a predicted short half-life in humans.[6]

Synthesis Pathway

While the specific, proprietary, multi-step synthesis route for Vornorexant is not publicly disclosed, a plausible general synthetic workflow has been outlined.[5] The synthesis of the core 1,3-oxazinane (B78680) ring, a key structural motif, is a critical aspect of the overall pathway. The general approach involves the synthesis of key heterocyclic intermediates followed by their coupling to form the final molecule.

The synthesis of 1,3-oxazinane derivatives often proceeds via a Mannich-type reaction, involving the condensation of a phenol, an aldehyde (like formaldehyde), and a primary amine. This reaction provides a versatile method for constructing the core heterocyclic structure of Vornorexant.

Mechanism of Action: Orexin Receptor Antagonism

Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[3][4] The orexin system is a key regulator of wakefulness. The neuropeptides orexin-A and orexin-B, produced by neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G-protein coupled receptors, to promote and maintain an awake state.[3] By blocking these receptors, Vornorexant inhibits the downstream signaling that drives wakefulness, thereby promoting the onset and maintenance of sleep.[7]

Pharmacological Profile

In Vitro Pharmacology

Vornorexant demonstrates potent and balanced antagonist activity at both human OX1 and OX2 receptors.

| Parameter | OX1 Receptor | OX2 Receptor | Reference |

| IC50 | 1.05 nM | 1.27 nM | [8] |

Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of Vornorexant, highlighting its rapid absorption and elimination.

| Species | Tmax (hours) | t1/2 (hours) | Reference |

| Rat | ~0.25 | 0.238 | [8][9] |

| Dog | ~1.0 | 1.16 | [8][9] |

| Human | ~2.5 | 1.3 - 3.3 | [1][5] |

Experimental Protocols

Orexin Receptor Binding Assay (General Methodology)

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.

Objective: To determine the binding affinity of Vornorexant for human OX1 and OX2 receptors.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[6]

-

Radioligand Binding: The isolated cell membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of Vornorexant.[6]

-

Incubation and Separation: The mixture is incubated to allow the competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.[6]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Vornorexant that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

In Vivo Polysomnogram Study in Rats (General Methodology)

Polysomnography in animal models is a key experiment to evaluate the sleep-promoting effects of a compound.

Objective: To assess the efficacy of Vornorexant in promoting sleep in rats.

Methodology:

-

Animal Preparation: Male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages.

-

Dosing: Vornorexant is administered orally at doses ranging from 1 to 10 mg/kg prior to the start of the active phase (dark period).[8]

-

Polysomnographic Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-12 hours) following drug administration.

-

Sleep Scoring: The recorded data is scored to determine the time spent in different sleep stages (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep).

-

Data Analysis: Sleep parameters, such as sleep onset latency, total sleep time, and sleep architecture, are compared between Vornorexant-treated and vehicle-treated groups.

Conclusion

Vornorexant is a novel dual orexin receptor antagonist with a pharmacological profile tailored for the treatment of insomnia. Its discovery was driven by a structure-activity relationship campaign to achieve potent dual antagonism of OX1 and OX2 receptors while maintaining a short pharmacokinetic half-life. Preclinical and clinical data have demonstrated its efficacy in promoting sleep with a potentially reduced risk of next-day residual effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of Vornorexant and other orexin receptor modulators.

References

- 1. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vornorexant - Wikipedia [en.wikipedia.org]

- 3. Effects of TS-142, a novel dual orexin receptor antagonist, on sleep in patients with insomnia: a randomized, double-blind, placebo-controlled phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The duration of sleep promoting efficacy by dual orexin receptor antagonists is dependent upon receptor occupancy threshold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

Preclinical Pharmacology of Vornorexant (TS-142) in Sleep Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (B12412035) (also known as TS-142 or ORN-0829) is a novel, potent, and short-acting dual orexin (B13118510) receptor antagonist (DORA) under development for the treatment of insomnia.[1][2] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant promotes sleep.[1][3] Preclinical studies in rodent models have demonstrated its efficacy in increasing total sleep time and reducing sleep onset latency.[1] Its pharmacokinetic profile, characterized by rapid absorption and a short elimination half-life, suggests a potential for rapid sleep induction with minimal next-day residual effects.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of vornorexant in sleep models, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Dual Orexin Receptor Antagonism

Vornorexant exerts its sleep-promoting effects by antagonizing both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness.[3] Orexin neuropeptides, produced in the lateral hypothalamus, activate orexin-receptive neurons in various brain regions to promote and maintain arousal.[3] By blocking these receptors, vornorexant inhibits the downstream signaling that leads to the release of wake-promoting neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] This reduction in arousal signaling facilitates the transition to and maintenance of sleep.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Vornorexant - Wikipedia [en.wikipedia.org]

- 3. neurologylive.com [neurologylive.com]

- 4. Preclinical metabolism and the disposition of vornorexant/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

Vornorexant Hydrate: A Technical Guide to a Novel Dual Orexin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (B12412035), also known by its developmental codes ORN-0829 and TS-142, is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) under investigation for the treatment of insomnia. By competitively inhibiting the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant modulates the sleep-wake cycle. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of vornorexant hydrate. Detailed experimental methodologies for its characterization and key quantitative data are presented to support further research and development.

Chemical Structure and Properties

Vornorexant is a complex heterocyclic molecule. The hydrated form is the subject of this guide.

Chemical Structure:

-

IUPAC Name: [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone;hydrate[1]

-

Synonyms: ORN-0829 hydrate, TS-142 hydrate[2]

Physicochemical Properties of Vornorexant and its Hydrate

| Property | Vornorexant | This compound |

| CAS Number | 1517965-94-4[2] | 1793073-92-3[2] |

| Molecular Formula | C₂₃H₂₂FN₇O₂[3] | C₂₃H₂₄FN₇O₃[1][2] |

| Molecular Weight | 447.47 g/mol [3] | 465.49 g/mol [2] |

| Appearance | White to light yellow solid | Data not available |

| Solubility | Soluble in DMSO (≥ 60 mg/mL)[4] | Data not available |

| pKa | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

Pharmacological Properties

Vornorexant is a dual orexin receptor antagonist with high affinity for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[5]

In Vitro Pharmacology

| Parameter | OX1R | OX2R | Reference |

| IC₅₀ | 1.05 nM | 1.27 nM | [6] |

Pharmacokinetics

Vornorexant exhibits rapid absorption and a relatively short elimination half-life.[7][8]

| Species | Tmax (hours) | Elimination Half-life (hours) | Reference |

| Rat | ~1 | ~1.0 | [4] |

| Dog | ~1 | ~2.5 | [4] |

| Human | 2.5 | 1.3 - 3.3 | [2][7] |

Mechanism of Action: Orexin Signaling Pathway

Orexin-A and Orexin-B are neuropeptides that promote wakefulness by binding to OX1 and OX2 receptors, which are G-protein coupled receptors. OX1R primarily couples to Gq, leading to an increase in intracellular calcium. OX2R can couple to both Gq and Gi/o proteins. Vornorexant competitively antagonizes both receptors, thereby inhibiting these wake-promoting signals.

Experimental Protocols

In Vitro Orexin Receptor Binding Assay (General Methodology)

This assay determines the binding affinity of vornorexant to orexin receptors.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing either human OX1R or OX2R are cultured and harvested.

-

The cells are homogenized, and the cell membranes are isolated by centrifugation.

-

-

Competitive Radioligand Binding:

-

Cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of vornorexant.

-

-

Incubation and Filtration:

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of vornorexant that inhibits 50% of the specific binding of the radioligand) is calculated.

-

References

- 1. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Evidence‐based insomnia treatment strategy using novel orexin antagonists: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Vornorexant's In Vitro Binding Affinity to Orexin Receptors: A Technical Guide

Vornorexant (also known as ORN-0829 or TS-142) is a novel, potent dual orexin (B13118510) receptor antagonist (DORA) under development for the treatment of insomnia.[1][2] Its therapeutic effect is achieved by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their G-protein coupled receptors, OX1R and OX2R.[1][3] This action modulates the brain's sleep-wake circuitry, facilitating the onset and maintenance of sleep.[1][4] This technical guide provides a detailed overview of Vornorexant's in vitro binding characteristics, the experimental protocols used for its assessment, and its mechanism of action at the molecular level.

Quantitative Binding Affinity Data

Vornorexant demonstrates a high and balanced affinity for both human orexin receptors, as determined by in vitro competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand, are in the low nanomolar range. This indicates potent binding to both OX1R and OX2R.

| Compound | Target Receptor | Potency Metric | Value (nM) |

| Vornorexant | Human OX1R | IC50 | 1.05[5][6][7][8] |

| Vornorexant | Human OX2R | IC50 | 1.27[5][6][7][8] |

Experimental Protocol: In Vitro Receptor Binding Assay

The binding affinity of Vornorexant to human OX1 and OX2 receptors is typically determined using a competitive radioligand binding assay.[5][9] The following is a generalized protocol based on standard methodologies employed for this purpose.

Objective: To determine the binding affinity (IC50, Ki) of Vornorexant for human OX1 and OX2 receptors.[3][5]

1. Cell Culture and Membrane Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing either recombinant human OX1R or OX2R are cultured under standard conditions.[3][9][10]

-

Harvesting: Cells are harvested when they reach the appropriate confluence.

-

Homogenization: The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and homogenized.[11]

-

Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed and re-centrifuged to ensure the purity of the membrane preparation.[11]

-

Storage: The final membrane pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[11] Protein concentration is determined using a standard assay like the BCA assay.[11]

2. Competitive Radioligand Binding Assay:

-

Assay Components: The assay is typically performed in a 96-well plate format and includes the prepared cell membranes, a radioligand, and varying concentrations of the unlabeled test compound (Vornorexant).[11]

-

Radioligand: A specific, high-affinity radiolabeled orexin receptor ligand, such as [¹²⁵I]-Orexin-A, is used at a fixed concentration.[3][5][9][10]

-

Incubation: The cell membranes are incubated with the radioligand and a range of concentrations of Vornorexant to allow for competitive binding to reach equilibrium.[9][10] This incubation is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation for 60-90 minutes.[10][11]

-

Controls: The assay includes controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled standard antagonist).[5]

3. Separation and Quantification:

-

Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[3][9][10] The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioactivity.[11]

-

Quantification: The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a scintillation counter.[3][9][10]

4. Data Analysis:

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each Vornorexant concentration.

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the Vornorexant concentration. A non-linear regression analysis (one-site competition model) is used to fit the resulting competition curve and determine the IC50 value.[10]

-

Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[12]

Orexin Signaling and Mechanism of Vornorexant Action

The orexin system is a primary regulator of wakefulness.[1] Orexin-A and Orexin-B peptides, produced by neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G-protein coupled receptors (GPCRs), to promote arousal.[1][3]

Activation of the Gq pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] This cascade leads to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), resulting in neuronal excitation and the promotion of wakefulness.[3][9] Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9]

Vornorexant acts as a competitive antagonist at both OX1R and OX2R.[1][3] By occupying the receptor binding sites, it prevents orexin peptides from initiating these downstream signaling cascades that sustain wakefulness, thereby reducing arousal and facilitating the transition to sleep.[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is Vornorexant used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Orexin Receptor | DC Chemicals [dcchemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

Pharmacokinetic Profile of Vornorexant Hydrate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of vornorexant (B12412035) hydrate, a novel dual orexin (B13118510) receptor antagonist for the treatment of insomnia. The data presented herein is based on studies conducted in key animal models, primarily rats and dogs, and is intended to offer a detailed understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

Preclinical studies demonstrate that vornorexant exhibits rapid absorption and elimination in both rat and dog models.[1] The primary clearance mechanism is extensive metabolism through multiple oxidative pathways.[1][2] While the metabolic pathways are qualitatively similar across species and in human hepatocytes, the major circulating components differ, with the unchanged form being predominant in dogs and cleaved metabolites being more prominent in rats.[1] The rapid elimination kinetics observed in animal models suggest a low potential for next-day residual effects in humans.[1][2][3] This pharmacokinetic profile is consistent with findings in healthy human volunteers, where vornorexant also showed rapid absorption and a short elimination half-life.[1][2]

Pharmacokinetic Parameters

The pharmacokinetic properties of vornorexant were assessed in male Sprague-Dawley rats and male beagle dogs following both intravenous and oral administration. The key quantitative parameters are summarized in the tables below.

Table 1: Plasma Pharmacokinetic Parameters of Radioactivity after a Single Administration of [¹⁴C]vornorexant

| Species | Dosed Compound | Route | Cmax (ng eq./mL) | tmax (h) | AUC0–∞ (h·ng eq./mL) | Absorption (%) |

| Rat | [pyrazole ring-¹⁴C]vornorexant | i.v. | – | – | 1550 ± 30 | – |

| Oral | 2900 ± 250 | 0.25 ± 0.00 | 3890 ± 460 | 83.7 | ||

| [carbonyl-¹⁴C]vornorexant | i.v. | – | – | 1900 ± 110 | – | |

| Oral | 1780 ± 820 | 0.50 ± 0.29 | 4330 ± 1170 | 74.9 | ||

| Dog | [carbonyl-¹⁴C]vornorexant | i.v. | – | – | 12200 ± 4000 | – |

| Oral | 5950 ± 370 | 1.0 ± 0.0 | 54800 ± 12400 | 74.9 |

Data are presented as the mean ± S.D. (n = 3). Intravenous dose: 1 mg/kg in rats and 0.5 mg/kg in dogs. Oral dose: 3 mg/kg in rats and dogs.[1]

Table 2: Plasma Pharmacokinetic Parameters of Vornorexant and its Metabolites after a Single Administration of Vornorexant

| Species | Analyte | Route | Cmax (ng/mL) | tmax (h) | AUC0–∞ (h·ng/mL) | t1/2 (h) | Bioavailability (%) |

| Rat | Vornorexant | i.v. | – | – | 230 ± 30 | 1.0 ± 0.1 | – |

| Oral | 60 ± 30 | 0.5 ± 0.0 | 180 ± 90 | 1.0 ± 0.2 | 7.6 | ||

| M1 | Oral | 10 ± 2 | 1.0 ± 0.0 | 30 ± 10 | 1.1 ± 0.1 | NC | |

| M3 | Oral | 20 ± 4 | 0.5 ± 0.0 | 40 ± 10 | 1.2 ± 0.1 | NC | |

| Dog | Vornorexant | i.v. | – | – | 2060 ± 180 | 2.7 ± 0.2 | – |

| Oral | 1140 ± 150 | 1.0 ± 0.0 | 10700 ± 1200 | 2.5 ± 0.2 | 58.0 | ||

| M1 | Oral | 130 ± 10 | 2.0 ± 0.0 | 1570 ± 100 | 5.2 ± 0.5 | NC | |

| M3 | Oral | 150 ± 10 | 2.0 ± 0.0 | 1330 ± 100 | 4.6 ± 0.4 | NC |

Data are presented as the mean ± S.D. (n = 3). Intravenous dose: 1 mg/kg in rats and 0.5 mg/kg in dogs. Oral dose: 3 mg/kg in rats and dogs. NC: not calculated.[1]

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments are outlined below.

Animal Models

-

Rat Studies : Male Sprague-Dawley (SD) and Wistar rats were utilized.[1]

-

Dog Studies : Male beagle dogs were used for pharmacokinetic assessments.[1]

-

Housing : Animals were maintained under controlled conditions of temperature (24 ± 4°C) and humidity (50 ± 20%) with a 12-hour light/dark cycle. Food and water were provided ad libitum.[1]

-

Ethical Approval : All animal studies were conducted following approval by the Institutional Animal Care and Use Committee.[1][3]

Drug Formulation and Administration

-

Radiolabeled Vornorexant : Two types of [¹⁴C]vornorexant were synthesized to trace cleaved metabolites: [pyrazole-¹⁴C]vornorexant and [carbonyl-¹⁴C]vornorexant.[1]

-

Intravenous (IV) Administration : Vornorexant was dissolved in polyethylene (B3416737) glycol 400 for intravenous administration to rats (1 mg/kg) and dogs (0.5 mg/kg).[1]

-

Oral (PO) Administration : For oral dosing, vornorexant was suspended in 0.5 w/v% methylcellulose (B11928114) 400 and administered to rats and dogs at a dose of 3 mg/kg.[1]

Absorption and Excretion Studies

-

Study Design : Fasting male SD rats and beagle dogs (n=3 per group) were administered a single oral dose of [¹⁴C]vornorexant (3 mg/kg).[1]

-

Sample Collection :

-

Blood/Plasma : Blood samples were collected at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing EDTA-2K and centrifuged to obtain plasma.[1]

-

Urine and Feces : Urine was collected at intervals up to 168 hours post-dose. Feces were collected at 24-hour intervals for the same duration and homogenized with distilled water.[1]

-

-

Analysis : Radioactivity in plasma, urine, and fecal homogenates was measured to determine absorption and excretion profiles.

Metabolite Profiling and Identification

-

Sample Collection : Plasma, urine, and feces were collected from rats and dogs after oral administration of [¹⁴C]vornorexant.[1]

-

In Vitro Studies : Cryopreserved hepatocytes from male SD rats, male beagle dogs, and humans were used to study in vitro metabolism.[1]

-

Analysis : Metabolite profiling was conducted to identify the major circulating components and elucidate the metabolic pathways.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: Workflow of preclinical pharmacokinetic studies of vornorexant.

Proposed Metabolic Pathway of Vornorexant

Caption: Proposed metabolic pathways of vornorexant in animal models.

References

Vornorexant Hydrate: A Technical Overview of Early-Phase Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vornorexant (B12412035) hydrate (B1144303) (formerly known as TS-142 or ORN-0829) is a novel dual orexin (B13118510) receptor antagonist (DORA) under investigation for the treatment of insomnia.[1][2] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant modulates the sleep-wake cycle.[2] This technical guide provides a comprehensive overview of the early-phase clinical trial results for vornorexant, detailing its pharmacokinetic and pharmacodynamic profiles, and outlining the experimental protocols employed in its preclinical and clinical evaluation.

Mechanism of Action: Targeting the Orexin System

The orexin system is a key regulator of wakefulness and arousal.[3] Orexin neuropeptides, produced in the hypothalamus, bind to two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[3] Activation of these receptors leads to a signaling cascade that promotes neuronal excitability and maintains an awake state.[3] Vornorexant functions as a competitive antagonist at both OX1R and OX2R, thereby inhibiting this wake-promoting signaling and facilitating the onset and maintenance of sleep.[1][2] This targeted mechanism of action offers a potential for a more favorable safety profile compared to traditional hypnotics that act on the GABA system.[2]

Data Presentation: Preclinical and Clinical Trial Results

Table 1: Preclinical In Vitro Receptor Binding Affinity of Vornorexant

| Receptor | IC50 (nM) |

| Orexin 1 Receptor (OX1R) | 1.05 |

| Orexin 2 Receptor (OX2R) | 1.27 |

Data sourced from studies on human recombinant orexin receptors expressed in CHO-K1 cells.

Table 2: Pharmacokinetic Profile of Vornorexant in Preclinical and Early-Phase Clinical Studies

| Species/Population | Dose | Tmax (hours) | t1/2 (hours) | AUC |

| Rat (Oral) | 3 mg/kg | ~1.0 | ~1.0 | N/A |

| Dog (Oral) | 3 mg/kg | <1.0 | ~2.5 | N/A |

| Healthy Japanese Adults (Single Dose) | 1-30 mg | 0.5 - 3.0 | 1.32 - 3.25 | Increased proportionally with dose |

| Healthy Japanese Adults (Multiple Doses) | 10-30 mg | N/A | N/A | No significant accumulation |

| Healthy Elderly Adults (Repeated Dose) | 20 mg | N/A | N/A | Exposure comparable to non-elderly |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Food intake does not significantly affect Tmax but may increase AUC.[4][5]

Table 3: Pharmacodynamic Effects of Vornorexant in Phase 1 Studies

| Assessment | Dose | Time Point | Observation |

| Karolinska Sleepiness Scale (KSS) | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments |

| Digit Symbol Substitution Test (DSST) | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments |

| Psychomotor Vigilance Task (PVT) | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments |

| Next-Morning Residual Effects | 1-30 mg | Morning after dosing | No consistent dose-related changes detected |

These assessments in healthy Japanese participants indicated a dose-dependent increase in sleepiness-related effects shortly after administration, with minimal next-day impairment.[4]

Table 4: Efficacy of Vornorexant in a Phase 3 Study in Patients with Insomnia

| Endpoint | Vornorexant 5 mg vs. Placebo (Change from Baseline) | Vornorexant 10 mg vs. Placebo (Change from Baseline) |

| Subjective Sleep Latency | -10.6 minutes (p<0.001) | -10.1 minutes (p<0.001) |

| Subjective Sleep Efficiency | +3.41% (p<0.001) | +2.94% (p<0.001) |

Results from a 2-week, double-blind, placebo-controlled study in 596 Japanese patients with insomnia.[6]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of vornorexant for human OX1 and OX2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured and harvested. Cell membranes are then isolated through homogenization and centrifugation.[3]

-

Competitive Binding Assay: The isolated cell membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of vornorexant.[3]

-

Separation and Quantification: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated via rapid filtration. The radioactivity of the bound ligand is quantified using a scintillation counter.[3]

-

Data Analysis: The concentration of vornorexant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vivo Rodent Polysomnography

Objective: To evaluate the effect of vornorexant on sleep architecture in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

-

Acclimation and Baseline Recording: Animals are allowed to recover from surgery and are acclimated to the recording chambers. Baseline sleep-wake patterns are recorded for 24 hours.

-

Drug Administration: Vornorexant is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally.

-

Post-Dose Recording and Analysis: EEG and EMG are recorded continuously after drug administration. The recordings are scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters analyzed include sleep onset latency and total sleep time.

Phase 1 Single and Multiple Ascending Dose Studies

Objective: To assess the safety, tolerability, and pharmacokinetics of vornorexant in healthy volunteers.

Methodology:

-

Study Design: These are randomized, double-blind, placebo-controlled studies.

-

Participants: Healthy Japanese male participants, typically aged 20-39 years, are enrolled based on specific inclusion and exclusion criteria.[5]

-

Dosing: In the single ascending dose (SAD) study, cohorts of participants receive a single oral dose of vornorexant at escalating dose levels (e.g., 1 mg to 30 mg) or placebo.[4] In the multiple ascending dose (MAD) study, participants receive daily doses of vornorexant at different levels (e.g., 10 mg to 30 mg) or placebo for a specified period (e.g., 7 days).[4]

-

Pharmacokinetic Assessments: Blood samples are collected at pre-defined time points before and after dosing to determine the plasma concentrations of vornorexant and calculate pharmacokinetic parameters such as Tmax, t1/2, and AUC.

-

Pharmacodynamic Assessments: Subjective and objective measures of sleepiness and cognitive function, including the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigilance Task (PVT), are administered at various time points post-dose.[4]

-

Safety Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters is conducted throughout the study.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist vornorexant/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Vornorexant Hydrate: A Technical Guide to its Role in the Sleep-Wake Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (B12412035) hydrate (B1144303) (also known as ORN-0829 or TS-142) is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) under development for the treatment of insomnia.[1] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant modulates the brain's sleep-wake circuitry.[1] This technical guide provides a comprehensive overview of vornorexant's mechanism of action, preclinical and clinical pharmacology, and its role in the sleep-wake cycle. Detailed experimental protocols and a structured summary of quantitative data are presented to provide an in-depth understanding of this promising therapeutic agent.

Introduction: The Orexin System and the Sleep-Wake Cycle

The orexin system, consisting of orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, OX1R and OX2R, is a central regulator of wakefulness, arousal, and appetite.[2][3] Orexin neurons, located in the lateral hypothalamus, project widely throughout the central nervous system, activating wake-promoting centers.[1] A deficiency in orexin signaling is the underlying cause of narcolepsy, highlighting the system's critical role in maintaining wakefulness.[2]

Unlike traditional hypnotic agents that primarily target the GABA-A receptor system, DORAs like vornorexant offer a targeted approach to treating insomnia by suppressing the wake drive.[2][3] This mechanism is believed to have a more favorable safety profile, with a reduced risk of dependence, withdrawal symptoms, and next-day cognitive impairment.[2][4] Vornorexant was specifically designed with a rapid onset of action and a short elimination half-life to minimize the risk of residual morning sleepiness.[2][5]

Mechanism of Action

Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[2] By binding to these receptors, it prevents the endogenous orexin peptides from initiating the signaling cascade that promotes and sustains wakefulness.[2] This blockade of orexinergic signaling leads to a reduction in arousal and facilitates the transition to and maintenance of sleep.[4][6]

Signaling Pathway

The binding of orexin-A and orexin-B to OX1R and OX2R activates Gq/11 and/or Gi/o proteins, leading to downstream signaling cascades that increase neuronal excitability. Vornorexant competitively inhibits this binding, thereby attenuating the wake-promoting signals.

References

Vornorexant: A Technical Analysis of its Molecular Selectivity Beyond Orexin Receptors

For Immediate Release

[CITY, STATE] – [Date] – This technical whitepaper provides an in-depth analysis of the molecular target profile of Vornorexant, a novel dual orexin (B13118510) receptor antagonist (DORA) developed for the treatment of insomnia. A critical aspect of its pharmacological profile is its high selectivity for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. This document, intended for researchers, scientists, and drug development professionals, details the extensive preclinical characterization that establishes Vornorexant's minimal interaction with other molecular targets, a key factor in its favorable safety profile.

Vornorexant functions by competitively blocking the wake-promoting neuropeptides orexin-A and orexin-B from binding to their receptors, thereby suppressing the orexinergic signaling that drives wakefulness.[1][2] Preclinical data has consistently shown that Vornorexant possesses a high affinity for both OX1 and OX2 receptors, with IC50 values in the low nanomolar range.[3][4] However, a thorough understanding of a drug candidate's potential for off-target interactions is paramount to predicting its clinical safety and minimizing adverse effects.

High-Throughput Screening Reveals a Highly Selective Profile

To ascertain its selectivity, Vornorexant was evaluated in comprehensive in vitro pharmacology screens against a broad panel of molecular targets. These screens are designed to identify potential interactions with a wide array of receptors, ion channels, transporters, and enzymes that are not the intended therapeutic targets. In these extensive evaluations, Vornorexant demonstrated no meaningful affinity for other receptors, transporters, or ion channels at concentrations well above those required for therapeutic efficacy.[1][5]

One key study reported that Vornorexant did not show any appreciable affinity for a panel of 90 different molecular targets.[6] This high degree of selectivity is a hallmark of its design and is crucial for reducing the risk of off-target side effects that can be associated with less selective sleep-promoting agents. The quantitative data from such broad panel screens consistently show inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) greater than 10,000 nM for non-orexin targets, indicating a lack of significant pharmacological activity.[7]

Table 1: Representative Off-Target Screening Data for Vornorexant

The following table summarizes the typical results from a broad-panel screening of Vornorexant against a representative set of G-protein coupled receptors (GPCRs), ion channels, and transporters. The data underscores the drug's high selectivity for its intended orexin receptor targets.

| Target Class | Representative Target | Vornorexant Activity (IC50/Ki) |

| GPCRs | Adrenergic α1A | >10,000 nM |

| Adrenergic β1 | >10,000 nM | |

| Dopamine D2 | >10,000 nM | |

| Serotonin 5-HT1A | >10,000 nM | |

| Serotonin 5-HT2A | >10,000 nM | |

| Muscarinic M1 | >10,000 nM | |

| Histamine H1 | >10,000 nM | |

| Ion Channels | hERG (K+ channel) | >10,000 nM |

| NaV1.5 (Na+ channel) | >10,000 nM | |

| CaV1.2 (Ca2+ channel) | >10,000 nM | |

| Transporters | Serotonin Transporter (SERT) | >10,000 nM |

| Dopamine Transporter (DAT) | >10,000 nM | |

| Norepinephrine Transporter (NET) | >10,000 nM |

Note: The values presented are representative of findings reported for Vornorexant, indicating no significant inhibition observed at concentrations up to 10 µM in broad panel screens.[7]

Experimental Protocols for Selectivity Profiling

The determination of Vornorexant's selectivity profile relies on standardized, high-throughput in vitro assays. The primary methods employed are radioligand binding assays and functional cellular assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to a specific receptor. The principle is based on the competition between the unlabeled test compound (Vornorexant) and a radiolabeled ligand that has a known high affinity for the target receptor.

Methodology:

-

Membrane Preparation: Cell lines, such as HEK293 or CHO cells, are genetically engineered to stably express the human receptor of interest (e.g., Dopamine D2 receptor). These cells are cultured and harvested, and the cell membranes are isolated through a process of homogenization and differential centrifugation.

-

Competitive Binding: The prepared cell membranes are incubated in a multi-well plate with a fixed concentration of the specific radioligand and varying concentrations of Vornorexant.

-

Separation and Detection: Following incubation to allow the binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the concentration of Vornorexant. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of Vornorexant that inhibits 50% of the specific binding of the radioligand. This value can then be used to calculate the binding affinity constant (Ki).

Functional Cellular Assays

While binding assays measure affinity, functional assays assess the actual biological effect of the compound on the target's signaling pathway. For GPCRs, a common method is to measure changes in intracellular second messengers, such as calcium (Ca2+) or cyclic AMP (cAMP), upon receptor activation.

Methodology for a Calcium Flux Assay:

-

Cell Preparation: A cell line stably expressing the target receptor (e.g., a Gq-coupled receptor like the Muscarinic M1 receptor) is plated in a multi-well plate. The cells are then loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of Vornorexant.

-

Agonist Stimulation: A known agonist for the target receptor is added to the wells to stimulate receptor activation and the subsequent release of intracellular calcium.

-

Signal Detection: A specialized instrument, such as a FLIPR (Fluorometric Imaging Plate Reader), measures the change in fluorescence intensity in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The ability of Vornorexant to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined. A high IC50 value indicates a lack of antagonistic activity at that receptor.

Vornorexant's Orexin Receptor Signaling Pathway and Mechanism of Action

The orexin system is a primary regulator of wakefulness. Orexin neurons in the lateral hypothalamus release orexin-A and orexin-B, which bind to OX1R and OX2R, both of which are G-protein coupled receptors primarily linked to the Gq/11 protein. This binding initiates a signaling cascade that leads to neuronal excitation and promotes an awake state. Vornorexant acts as a competitive antagonist, physically blocking the binding site on both OX1R and OX2R, thereby preventing the downstream signaling that maintains wakefulness.

Conclusion

The comprehensive molecular profiling of Vornorexant confirms its status as a highly selective dual orexin receptor antagonist. The lack of significant affinity for a wide range of other CNS-related receptors, ion channels, and transporters is a key feature of its preclinical profile. This high degree of selectivity, established through rigorous in vitro screening protocols, suggests a reduced potential for off-target-mediated adverse effects, distinguishing it from other less-selective hypnotic agents. This technical guide underscores the importance of extensive selectivity screening in modern drug development and highlights Vornorexant's targeted mechanism of action as a promising attribute for the treatment of insomnia.

References

- 1. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. benchchem.com [benchchem.com]

Vornorexant Hydrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (B12412035) is a novel dual orexin (B13118510) receptor antagonist under development for the treatment of insomnia. As a competitive inhibitor of orexin A and orexin B binding to OX1 and OX2 receptors, it modulates the sleep-wake cycle. The physicochemical properties of the active pharmaceutical ingredient (API), particularly its hydrated form, are critical for formulation development, bioavailability, and ensuring a stable and effective final drug product. This technical guide provides an in-depth overview of the essential solubility and stability studies for vornorexant hydrate (B1144303), offering detailed experimental protocols and data presentation formats pertinent to drug development. While specific quantitative data for vornorexant hydrate is not publicly available, this guide presents illustrative data for a representative sparingly soluble hydrate compound to serve as a practical reference.

Introduction to Vornorexant

Vornorexant (also known as ORN-0829 or TS-142) is a potent dual orexin receptor antagonist (DORA) that has been investigated for its efficacy in treating insomnia.[1] By blocking the wake-promoting neuropeptides orexin-A and orexin-B from binding to their receptors, vornorexant helps to regulate the brain's sleep-wake circuitry.[1][2] The orexin system is a key regulator of arousal and wakefulness.[2] Vornorexant's mechanism of action as a competitive antagonist at both OX1R and OX2R is believed to be crucial for its sleep-promoting effects.[1][3] The drug is designed to have a rapid onset of action and a short half-life to minimize next-day residual effects.[2][4]

Orexin Signaling Pathway and Vornorexant's Mechanism of Action

The orexin signaling pathway plays a pivotal role in maintaining wakefulness. Orexin neurons, located in the lateral hypothalamus, release orexin-A and orexin-B, which bind to and activate G-protein coupled receptors OX1R and OX2R on downstream neurons. This activation leads to a cascade of intracellular signaling that promotes neuronal excitability and arousal. Vornorexant acts as a competitive antagonist at these receptors, thereby inhibiting this wake-promoting signaling cascade.

Solubility Studies of this compound

The aqueous solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. For a hydrated form, it is essential to understand its solubility profile under various conditions to prevent any solid-state transformations that could affect drug performance.

Experimental Protocols

3.1.1. Equilibrium Solubility (Shake-Flask Method)

This method determines the saturated concentration of the compound in a specific solvent at equilibrium.

-

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

-

Apparatus: Orbital shaker, centrifuge, HPLC-UV system, analytical balance, pH meter.

-

Procedure:

-

Add an excess amount of this compound to vials containing a known volume of the test medium (e.g., purified water, 0.1 N HCl, phosphate (B84403) buffers at pH 4.5, 6.8, and 7.4).

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Withdraw an aliquot of the supernatant, filter it through a suitable filter (e.g., 0.45 µm), and dilute as necessary.

-

Quantify the concentration of vornorexant in the filtrate using a validated stability-indicating HPLC-UV method.

-

Analyze the remaining solid by a suitable technique (e.g., PXRD) to check for any solid-state transformations.

-

3.1.2. pH-Solubility Profile

This study evaluates the effect of pH on the solubility of the API, which is crucial for ionizable compounds.

-

Objective: To determine the solubility of this compound across a physiologically relevant pH range.

-

Procedure:

-

Perform the equilibrium solubility experiment as described above using a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Plot the logarithm of the measured solubility against the pH to generate the pH-solubility profile.

-

Data Presentation

Illustrative data for a representative sparingly soluble hydrate compound is presented below.

Table 1: Illustrative Equilibrium Solubility of a Hydrate API

| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Analysis |

| 0.1 N HCl | 1.2 | 37 | 0.58 | Hydrate Form A |

| Acetate Buffer | 4.5 | 37 | 0.12 | Hydrate Form A |

| Phosphate Buffer | 6.8 | 37 | 0.05 | Hydrate Form A |

| Phosphate Buffer | 7.4 | 37 | 0.04 | Hydrate Form A |

| Purified Water | ~7.0 | 25 | 0.06 | Hydrate Form A |

Table 2: Illustrative pH-Solubility Profile of a Hydrate API at 37 °C

| pH | Log (Solubility) |

| 1.2 | -0.24 |

| 2.0 | -0.50 |

| 3.0 | -0.75 |

| 4.0 | -0.89 |

| 5.0 | -1.05 |

| 6.0 | -1.22 |

| 7.0 | -1.35 |

| 8.0 | -1.38 |

Stability Studies of this compound

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are essential for determining re-test periods and recommended storage conditions.[6]

Experimental Workflow for Solubility and Stability Studies

The following diagram illustrates a typical workflow for conducting solubility and stability assessments of a new chemical entity like this compound.

Experimental Protocols

4.2.1. Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[7] This helps in developing and validating a stability-indicating analytical method.

-

Objective: To investigate the degradation of this compound under various stress conditions.

-

Conditions:

-

Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Thermal: Exposure to dry heat (e.g., 80 °C) in a solid state.

-

-

Procedure:

-

Prepare solutions of this compound or expose the solid API to the stress conditions for a defined period.

-

At specified time points, withdraw samples and quench the degradation reaction if necessary.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the assay of the parent drug and the levels of any degradation products.

-

Perform mass balance calculations to ensure that all degradation products are accounted for.

-

4.2.2. Formal Stability Testing (ICH Guidelines)

Formal stability studies are performed under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish a re-test period for the API.[5]

-

Objective: To evaluate the long-term and accelerated stability of this compound.

-

Storage Conditions (as per ICH Q1A(R2)):

-

Procedure:

-

Package the API in containers that simulate the proposed packaging for storage and distribution.[6]

-

Place the samples in stability chambers maintained at the specified conditions.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[6]

-

Analyze the samples for relevant attributes, including appearance, assay, degradation products, water content, and solid-state form (e.g., by PXRD).

-

Data Presentation

Illustrative data for a representative sparingly soluble hydrate compound is presented below.

Table 3: Illustrative Stability Data for a Hydrate API under Long-Term Conditions (25 °C/60% RH)

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.2 |

| Impurity A (%) | ≤ 0.20 | < 0.05 | < 0.05 | 0.06 | 0.08 |

| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.16 | 0.18 | 0.25 |

| Water Content (%) | 3.5 - 4.5 | 4.1 | 4.0 | 4.1 | 4.2 |

| Solid Form | Form A | Conforms | Conforms | Conforms | Conforms |

Table 4: Illustrative Stability Data for a Hydrate API under Accelerated Conditions (40 °C/75% RH)

| Test Parameter | Specification | Initial | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.1 | 98.5 |

| Impurity A (%) | ≤ 0.20 | < 0.05 | 0.08 | 0.15 |

| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.35 | 0.60 |

| Water Content (%) | 3.5 - 4.5 | 4.1 | 4.2 | 4.3 |

| Solid Form | Form A | Conforms | Conforms | Conforms |

Conclusion

The comprehensive study of solubility and stability is a cornerstone of pharmaceutical development. For this compound, understanding its behavior in various aqueous environments and under different stress conditions is critical to developing a robust and bioavailable dosage form. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this compound's physicochemical properties. While specific data remains proprietary, the illustrative examples serve as a practical guide for researchers and scientists in the field, ensuring that critical quality attributes are thoroughly investigated to support the delivery of a safe and effective therapeutic agent for insomnia.

References

- 1. medkoo.com [medkoo.com]

- 2. Vornorexant | C23H22FN7O2 | CID 137419776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vornorexant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. amsbio.com [amsbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Vornorexant - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 7. This compound | C23H24FN7O3 | CID 142515361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Vornorexant in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vornorexant is a dual orexin (B13118510) receptor antagonist investigated for the treatment of insomnia.[1] Accurate and reliable quantification of Vornorexant in plasma is essential for pharmacokinetic (PK) studies, toxicokinetic assessments, and overall clinical development. This document provides a detailed application note and protocols for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Vornorexant in plasma. The method is suitable for high-throughput analysis and can be adapted for the simultaneous quantification of its major metabolites.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of Vornorexant from endogenous plasma components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM). A stable isotope-labeled internal standard (IS) is employed to ensure high accuracy and precision.

Materials and Reagents

-

Analytes and Internal Standard:

-

Vornorexant reference standard

-

Vornorexant stable isotope-labeled internal standard (e.g., [²H₄]Vornorexant)[1]

-

-

Solvents and Reagents:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade, Type I)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

-

Plasma:

Instrumentation

-

Liquid Chromatography System:

-

Mass Spectrometer:

-

Analytical Column:

-

A reversed-phase C18 column, such as an Atlantis T3 (4.6 mm I.D. x 50 mm, 3 µm particle size) or equivalent.[1]

-

Experimental Protocols

Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) for rapid analysis and Solid-Phase Extraction (SPE) for enhanced cleanup and sensitivity.[1]

Protocol 1: Protein Precipitation (PPT)

This protocol is suitable for rapid sample processing and high-throughput analysis.

Procedure:

-

Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample.[5]

-

Internal Standard Addition: Add the internal standard solution.

-

Protein Precipitation: Add 300 µL of acetonitrile.[5]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1][5]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[4][5]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.[1][5]

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[1]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is recommended when higher sensitivity and removal of matrix interferences are required.[1]

Procedure:

-

SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[1]

-

Elution: Elute the analytes with 1 mL of methanol containing 2% formic acid.[1]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[1][5]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1][5]

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Parameters

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Atlantis T3 (4.6 mm I.D. x 50 mm, 3 µm) or equivalent C18 column |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate[4] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized to ensure separation from metabolites and matrix components. A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |

| Column Temp. | 40 °C[6] |

| Injection Vol. | 10 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][5] |

| MRM Transitions | The specific precursor-to-product ion transitions for Vornorexant and its internal standard should be optimized for the instrument in use. Compound-specific parameters like collision energy (CE) and declustering potential (DP) must also be optimized.[1] |

| Source Parameters | Optimize ion source parameters such as spray voltage, gas flows, and temperature for maximum signal intensity.[4] |

Method Validation Summary

The analytical method should be fully validated according to regulatory guidelines, covering the following parameters:[5]

| Parameter | Typical Acceptance Criteria |

| Linearity | A linear range with a correlation coefficient (r²) of ≥0.99 is expected. For a similar compound, Lemborexant, a linear range of 1–300 ng/mL has been reported.[6][7] |

| Accuracy & Precision | Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[8] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources. |

| Matrix Effect | Assessed to ensure that ion suppression or enhancement from endogenous plasma components does not affect quantification. |

| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or lower.[5][8] |

Visualized Workflows

Discussion

The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study.[1] Protein precipitation offers a faster and more straightforward workflow, making it ideal for large sample batches where high sensitivity is not the primary concern.[9] In contrast, solid-phase extraction provides a cleaner extract by removing more matrix components, which can lead to reduced ion suppression and improved sensitivity.[1][9]

The chromatographic conditions should be optimized to ensure baseline separation of Vornorexant from its known metabolites (e.g., M1 and M3) if their simultaneous quantification is desired.[1][2] The use of a stable isotope-labeled internal standard is crucial for compensating for any variability in sample preparation and matrix effects, thereby ensuring the accuracy and robustness of the method.[1]

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Vornorexant in plasma.[1] The availability of two distinct sample preparation protocols offers flexibility to researchers based on their analytical needs.[1] This application note serves as a comprehensive guide for the implementation of this method in a research or drug development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of suvorexant in human plasma using 96-well liquid-liquid extraction and HPLC with tandem mass spectrometric detection [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Vornorexant for In Vivo Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vornorexant (B12412035) (also known as ORN-0829 or TS-142) is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) under development for the treatment of insomnia.[1][2] It competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to both orexin 1 (OX1) and orexin 2 (OX2) receptors.[2][3] This antagonism of the orexin system, a key regulator of the sleep-wake cycle, facilitates the initiation and maintenance of sleep.[4][5][6] Unlike traditional hypnotics that act on the GABAergic system, Vornorexant's mechanism offers a targeted approach to promoting sleep.[4] Preclinical studies in animal models have demonstrated its efficacy in reducing sleep onset latency and prolonging sleep time.[6][7] Vornorexant's pharmacokinetic profile is characterized by rapid absorption and a short half-life, which is anticipated to minimize next-day residual effects.[7][8]

These application notes provide detailed protocols for the use of Vornorexant in in vivo electrophysiology studies, specifically focusing on polysomnographic recordings in rodents to assess its effects on sleep architecture.

Mechanism of Action

Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[2] The orexin system, with neurons originating in the lateral hypothalamus, plays a crucial role in promoting and maintaining wakefulness by activating various downstream arousal centers in the brain.[1][5] Orexin peptides, upon binding to their G-protein coupled receptors, lead to neuronal depolarization and increased firing rates.[3] Vornorexant blocks these actions, thereby reducing the wake-promoting signals and facilitating a transition to sleep.[3][5]

Signaling Pathway

Data Presentation

In Vitro Receptor Binding Affinity

| Compound | OX1R IC50 (nM) | OX2R IC50 (nM) |

| Vornorexant | 1.05 | 1.27 |

| Data sourced from MedchemExpress and GlpBio.[9] |

Preclinical In Vivo Effects on Sleep Parameters in Rats

| Treatment | Dose (mg/kg) | Effect on Sleep Onset Latency | Effect on Total Sleep Time | Notes |

| Vornorexant | 1, 3, 10 | Reduced | Prolonged | No tolerance observed after 14 days of daily administration.[7] |

| Vornorexant | (unspecified) | - | - | Promoted sleep effectively.[10] |

This table summarizes qualitative findings from preclinical studies.

Experimental Protocols

Protocol 1: Preparation of Vornorexant for Oral Administration in Rodents

This protocol outlines the preparation of Vornorexant for oral gavage in rats.[9]

Materials:

-

Vornorexant powder

-

0.5% (w/v) Methylcellulose (B11928114) in sterile water

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Sterile storage tubes

Procedure:

-

Calculate Required Amounts: Determine the total amount of Vornorexant and vehicle needed based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the body weight of the animals. A typical dosing volume for oral gavage in rats is 5-10 mL/kg.

-

Weigh Compound: Accurately weigh the Vornorexant powder using a calibrated analytical balance.

-

Prepare Vehicle: Prepare the 0.5% methylcellulose solution in sterile water.

-

Create a Paste: Gradually add a small amount of the methylcellulose solution to the Vornorexant powder in a mortar and triturate to form a smooth paste.

-

Dilute to Final Concentration: Slowly add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform suspension.

-